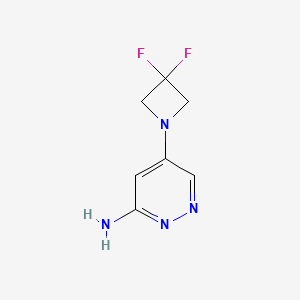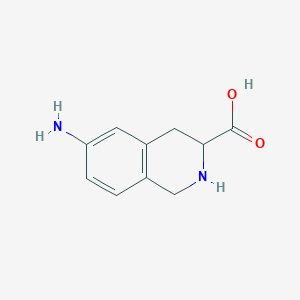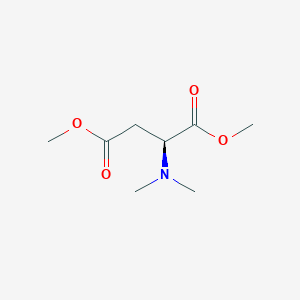![molecular formula C8H12ClN3 B11906548 2',4',5',6'-Tetrahydrospiro[cyclopropane-1,7'-pyrazolo[4,3-c]pyridine] hydrochloride CAS No. 1028320-39-9](/img/structure/B11906548.png)
2',4',5',6'-Tetrahydrospiro[cyclopropane-1,7'-pyrazolo[4,3-c]pyridine] hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’,4’,5’,6’-Tetrahydrospiro[cyclopropane-1,7’-pyrazolo[4,3-c]pyridine] hydrochloride is a heterocyclic compound featuring a spiro structure. This compound is notable for its unique three-dimensional architecture, which is formed by the fusion of a cyclopropane ring with a pyrazolo[4,3-c]pyridine moiety. The hydrochloride salt form enhances its solubility in aqueous solutions, making it more suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,4’,5’,6’-Tetrahydrospiro[cyclopropane-1,7’-pyrazolo[4,3-c]pyridine] hydrochloride typically involves multicomponent reactions (MCRs) that offer high atom economy and access to complex molecules through multiple bond formation . One common synthetic route includes the iodine-mediated electrophilic cyclization of intermediate azidomethyl-pyrazoles, followed by Suzuki cross-couplings with various boronic acids . The reaction conditions often involve the use of palladium acetate as a catalyst and cesium carbonate as a base in an aqueous ethanol solution under an argon atmosphere .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as the use of non-hazardous solvents and mild reaction conditions, are often applied to enhance the eco-compatibility of the production process .
Chemical Reactions Analysis
Types of Reactions
2’,4’,5’,6’-Tetrahydrospiro[cyclopropane-1,7’-pyrazolo[4,3-c]pyridine] hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions . The reactions are typically carried out under controlled conditions, such as specific temperatures and inert atmospheres, to ensure high yields and selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions may produce halogenated or alkylated derivatives .
Scientific Research Applications
2’,4’,5’,6’-Tetrahydrospiro[cyclopropane-1,7’-pyrazolo[4,3-c]pyridine] hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It serves as a probe for studying biological processes and interactions at the molecular level.
Medicine: The compound has shown potential as an antiproliferative agent against various cancer cell lines.
Mechanism of Action
The mechanism of action of 2’,4’,5’,6’-Tetrahydrospiro[cyclopropane-1,7’-pyrazolo[4,3-c]pyridine] hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), leading to alterations in cell cycle progression and induction of apoptosis in cancer cells . The compound’s unique spiro structure allows it to fit into the active sites of enzymes and receptors, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a similar pyrazole core but different ring fusion.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A compound with an additional triazole ring, offering different biological activities.
Tetrahydro-spiro[pyrazolo[4,3-f]quinoline]: A spiro compound with a quinoline moiety, used in various pharmacological applications.
Uniqueness
2’,4’,5’,6’-Tetrahydrospiro[cyclopropane-1,7’-pyrazolo[4,3-c]pyridine] hydrochloride is unique due to its specific spiro structure, which imparts distinct three-dimensional properties and enhances its ability to interact with biological targets. This uniqueness makes it a valuable compound for developing new therapeutic agents and studying complex biological systems .
Properties
CAS No. |
1028320-39-9 |
|---|---|
Molecular Formula |
C8H12ClN3 |
Molecular Weight |
185.65 g/mol |
IUPAC Name |
spiro[1,4,5,6-tetrahydropyrazolo[4,3-c]pyridine-7,1'-cyclopropane];hydrochloride |
InChI |
InChI=1S/C8H11N3.ClH/c1-2-8(1)5-9-3-6-4-10-11-7(6)8;/h4,9H,1-3,5H2,(H,10,11);1H |
InChI Key |
BGMAUXLKJXWVGV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC12CNCC3=C2NN=C3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6',7'-Dimethylspiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B11906466.png)
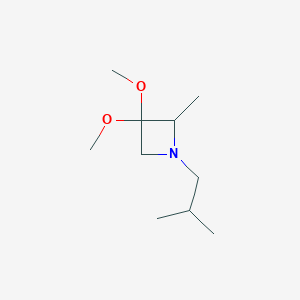


![Methyl 7-methyl-1H-imidazo[4,5-b]pyridine-2-carboxylate](/img/structure/B11906490.png)
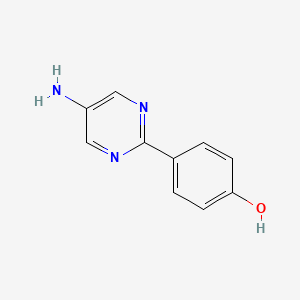


![Imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B11906510.png)


